3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate
Overview
Description
3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate is an organic compound with the molecular formula C11H9F3O3S and a molecular weight of 278.25 g/mol . It is a derivative of naphthalene, where the trifluoromethanesulfonate group is attached to the 2-position of the 3,4-dihydronaphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
The synthesis of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate typically involves the reaction of 3,4-dihydronaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere, usually argon, to prevent any side reactions. The product is then purified through standard techniques such as column chromatography.
Chemical Reactions Analysis
3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives.
Reduction Reactions: It can be reduced to form 3,4-dihydronaphthalene derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce new functional groups into organic molecules .
Comparison with Similar Compounds
Similar compounds to 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate include:
3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate: Differing only in the position of the trifluoromethanesulfonate group.
Naphthalene-2-yl trifluoromethanesulfonate: Lacking the dihydro modification.
Benzyl trifluoromethanesulfonate: Featuring a benzyl group instead of the naphthalene ring.
The uniqueness of this compound lies in its specific reactivity and the stability conferred by the dihydronaphthalene ring structure.
Properties
IUPAC Name |
3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJWMRGYVRVPQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456320 | |
Record name | 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143139-14-4 | |
Record name | 3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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